molecular formula C14H10N2O5 B8131399 1,10-Phenanthroline-2,9-dicarboxylic acid hydrate

1,10-Phenanthroline-2,9-dicarboxylic acid hydrate

Cat. No.: B8131399
M. Wt: 286.24 g/mol
InChI Key: RYSGZFQFYDJQJM-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2,9-dicarboxylic acid hydrate is a heterocyclic organic compound with the molecular formula C14H8N2O4·H2O. It is a derivative of phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 9 positions of the phenanthroline ring system, which enhances its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Phenanthroline-2,9-dicarboxylic acid hydrate can be synthesized through various methods. One common approach involves the reaction of 1,10-phenanthroline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid groups . Another method includes the oxidation of 1,10-phenanthroline-2,9-dimethyl with potassium permanganate in an acidic medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-2,9-dicarboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenanthroline derivatives, which can be used in different applications depending on the functional groups introduced .

Mechanism of Action

The mechanism by which 1,10-phenanthroline-2,9-dicarboxylic acid hydrate exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring and the oxygen atoms in the carboxylic acid groups coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline-2,9-dicarboxylic acid hydrate is unique due to the presence of carboxylic acid groups, which enhance its ability to form stable and versatile metal complexes. This makes it particularly useful in applications requiring strong and selective metal ion binding .

Properties

IUPAC Name

1,10-phenanthroline-2,9-dicarboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4.H2O/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9;/h1-6H,(H,17,18)(H,19,20);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSGZFQFYDJQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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